4-{[3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzyl]oxy}benzonitrile
Overview
Description
4-{[3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzyl]oxy}benzonitrile is a complex organic compound featuring a triazole ring, a benzyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzyl]oxy}benzonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with thiourea, followed by cyclization.
Benzylation: The triazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Coupling with Benzonitrile: The benzylated triazole is coupled with benzonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzyl]oxy}benzonitrile can undergo various chemical reactions:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for nitriles.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) can be used as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-{[3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzyl]oxy}benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to the presence of the triazole ring.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-{[3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzyl]oxy}benzonitrile involves its interaction with molecular targets such as enzymes and proteins. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . Additionally, the benzyl and benzonitrile groups can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)naphthalen-2-ol
- 4-(4-Benzyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-phenol
- 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
Uniqueness
4-{[3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzyl]oxy}benzonitrile is unique due to its combination of a triazole ring, benzyl group, and benzonitrile moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[3-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]methoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c24-14-17-9-11-21(12-10-17)28-16-19-7-4-8-20(13-19)22-25-26-23(29)27(22)15-18-5-2-1-3-6-18/h1-13H,15-16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIHCLLWDLAZGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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